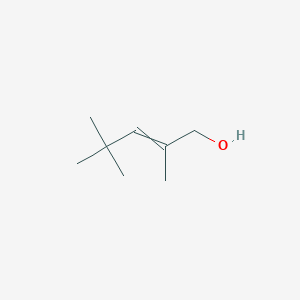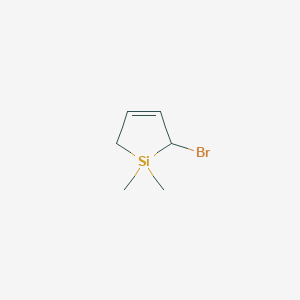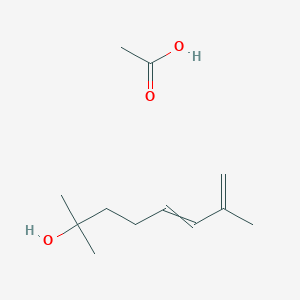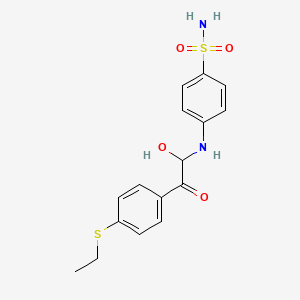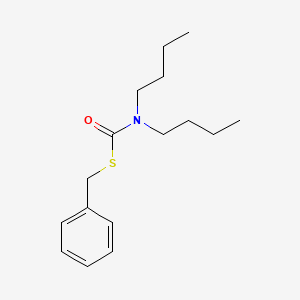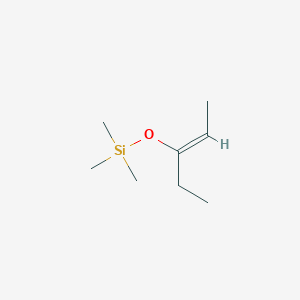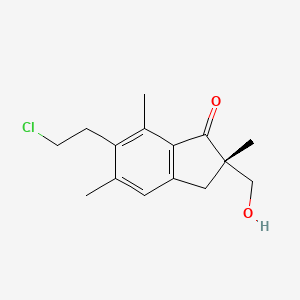![molecular formula C15H17O4P B14653715 Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate CAS No. 52344-43-1](/img/structure/B14653715.png)
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring attached to a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the interaction of haloacetones with trialkyl phosphites. For instance, the reaction between iodoacetone and trimethyl phosphite yields the desired phosphonate compound . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Michaelis-Arbuzov reaction, utilizing optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic the transition states of amines and esters in biological processes, making it a potent inhibitor of certain enzymes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
- Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate
- Diethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate
Comparison: Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
52344-43-1 |
|---|---|
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-naphthalen-2-ylpropan-2-one |
InChI |
InChI=1S/C15H17O4P/c1-18-20(17,19-2)11-15(16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3 |
Clé InChI |
GLVJOHLPQHQJMH-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)CC1=CC2=CC=CC=C2C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


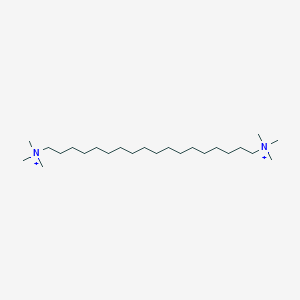
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
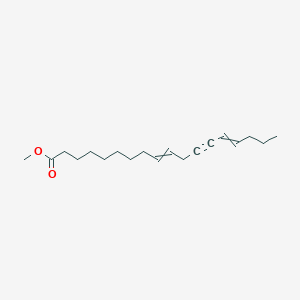
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
